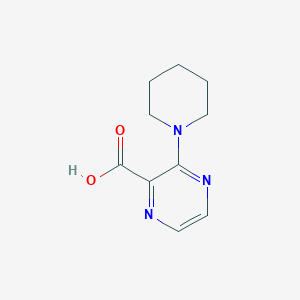
3-(Piperidin-1-yl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Piperidin-1-yl)pyrazine-2-carboxylic acid” is a chemical compound with the CAS Number: 342425-61-0. It has a molecular weight of 207.23 .
Molecular Structure Analysis
The IUPAC name of this compound is 3-(1-piperidinyl)-2-pyrazinecarboxylic acid. The InChI code is 1S/C10H13N3O2/c14-10(15)8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound is solid in physical form . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Anti-tubercular Agents
Specific Scientific Field
Medicinal Chemistry, Pharmacology
Summary of the Application
Pyrazine derivatives, such as “3-(Piperidin-1-yl)pyrazine-2-carboxylic acid”, have been studied for their potential as anti-tubercular agents . Pyrazinamide, a pyrazine derivative, is a first-line drug used in shortening TB therapy .
Methods of Application or Experimental Procedures
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Results or Outcomes
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The compounds were found to be non-toxic to human cells .
Anticancer Agents
Specific Scientific Field
Medicinal Chemistry, Oncology
Summary of the Application
Piperidine derivatives have been studied for their potential as anticancer agents . They show a wide variety of biological activities and are being utilized in different therapeutic applications .
Methods of Application or Experimental Procedures
Compounds with a piperidine moiety are synthesized and tested for their anticancer activity. The mechanism of action often involves interaction with cellular targets, leading to cell death .
Results or Outcomes
Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Agents
Specific Scientific Field
Medicinal Chemistry, Virology
Summary of the Application
Piperidine derivatives are also being utilized as antiviral agents . They can inhibit the replication of various viruses, making them potential candidates for antiviral drug development .
Methods of Application or Experimental Procedures
The antiviral activity of piperidine derivatives is usually evaluated using cell-based assays. The compounds are tested against different viruses, and their ability to inhibit viral replication is measured .
Results or Outcomes
Piperidine derivatives have shown promising results in inhibiting the replication of various viruses .
Antimalarial Agents
Specific Scientific Field
Medicinal Chemistry, Parasitology
Summary of the Application
Piperidine derivatives have been studied for their potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, making them potential candidates for antimalarial drug development .
Methods of Application or Experimental Procedures
The antimalarial activity of piperidine derivatives is usually evaluated using cell-based assays. The compounds are tested against different Plasmodium species, and their ability to inhibit parasite growth is measured .
Results or Outcomes
Piperidine derivatives have shown promising results in inhibiting the growth of various Plasmodium species .
Antimicrobial Agents
Specific Scientific Field
Medicinal Chemistry, Microbiology
Summary of the Application
Piperidine derivatives are also being utilized as antimicrobial agents . They can inhibit the growth of various bacteria and fungi, making them potential candidates for antimicrobial drug development .
Methods of Application or Experimental Procedures
The antimicrobial activity of piperidine derivatives is usually evaluated using cell-based assays. The compounds are tested against different bacteria and fungi, and their ability to inhibit microbial growth is measured .
Results or Outcomes
Piperidine derivatives have shown promising results in inhibiting the growth of various bacteria and fungi .
Antipsychotic Agents
Specific Scientific Field
Medicinal Chemistry, Psychiatry
Summary of the Application
Piperidine derivatives have been studied for their potential as antipsychotic agents . They can modulate the activity of various neurotransmitter systems in the brain, making them potential candidates for antipsychotic drug development .
Methods of Application or Experimental Procedures
The antipsychotic activity of piperidine derivatives is usually evaluated using animal models. The compounds are tested for their ability to modulate the activity of various neurotransmitter systems in the brain .
Results or Outcomes
Piperidine derivatives have shown promising results in modulating the activity of various neurotransmitter systems in the brain .
Eigenschaften
IUPAC Name |
3-piperidin-1-ylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXJSFRBBSEDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)pyrazine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

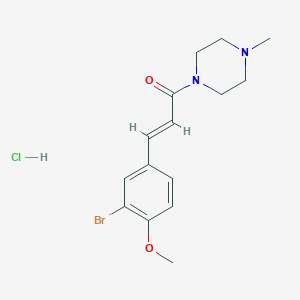
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)
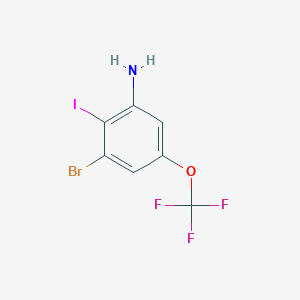
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)
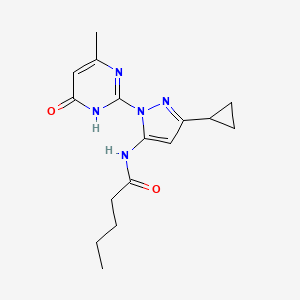
![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)
![2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2686386.png)
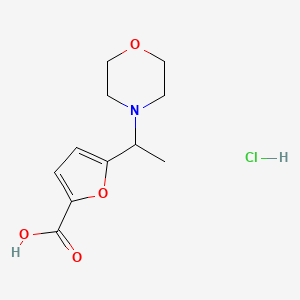
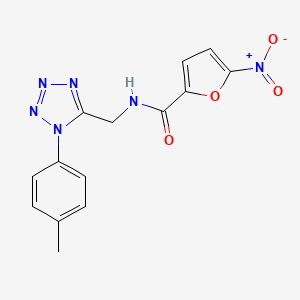
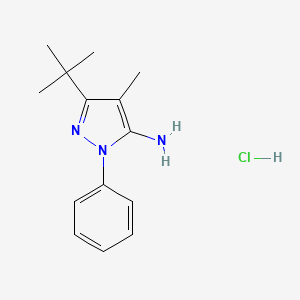
![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B2686391.png)
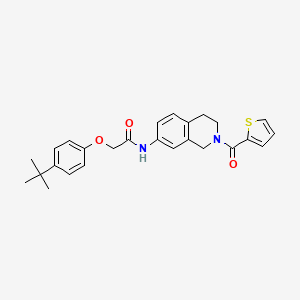
![(Z)-methyl 2-(2-((4-(N,N-dibutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2686393.png)
![methyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2686394.png)